molecular formula C18H16O6 B600447 7-Hydroxy-3-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one

7-Hydroxy-3-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B600447
M. Wt: 328.3 g/mol
InChI Key: OQVSBZHJQXDFRV-UHFFFAOYSA-N
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Description

Koparin 2,3-dimethyl ether is a phenolic compound that has been identified in various natural sources, including Citrus aurantium L. It is known for its potential bioactive properties, particularly in the context of anti-cancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Koparin 2,3-dimethyl ether can be synthesized through various methods, including the methylation of koparin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of koparin 2,3-dimethyl ether may involve the extraction of koparin from natural sources followed by chemical modification. The extraction process includes solvent extraction, purification, and isolation of koparin, which is then subjected to methylation to produce the dimethyl ether derivative .

Chemical Reactions Analysis

Types of Reactions

Koparin 2,3-dimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Koparin 2,3-dimethyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of koparin 2,3-dimethyl ether involves its interaction with cellular pathways and molecular targets. It has been shown to inhibit the growth of cancer cells by interfering with the Wnt signaling pathway, which is crucial for cell proliferation and survival. The compound’s phenolic structure allows it to interact with various enzymes and receptors, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Koparin 2,3-dimethyl ether is unique due to its specific methylation pattern, which enhances its bioactivity and stability compared to other similar compounds. Its ability to inhibit the Wnt signaling pathway makes it a promising candidate for anti-cancer research .

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

7-hydroxy-3-(2,3,4-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-14-7-6-11(17(22-2)18(14)23-3)13-9-24-15-8-10(19)4-5-12(15)16(13)20/h4-9,19H,1-3H3

InChI Key

OQVSBZHJQXDFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC

Synonyms

7-Hydroxy-3-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

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